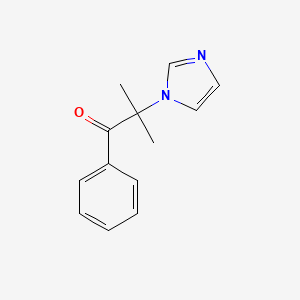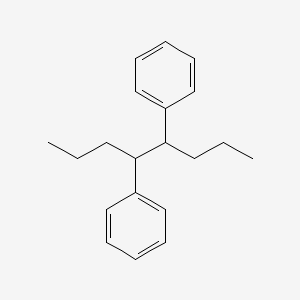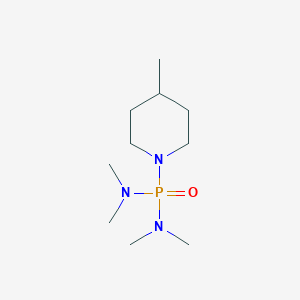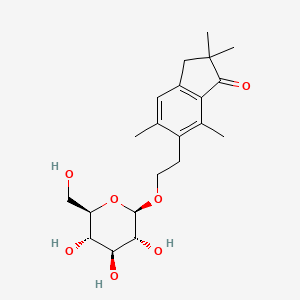
Pteroside Z
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pteroside Z is a glycoside compound isolated from the rhizome of the bracken fern, Pteridium aquilinumThese compounds have been studied for their potential biological activities, including anti-diabetic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The isolation of Pteroside Z involves systematic phytochemical investigations of the underground rhizome of Pteridium aquilinum. The process includes detailed analysis using one- and two-dimensional nuclear magnetic resonance spectroscopy, circular dichroism, and high-resolution mass spectrometric data .
Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound. The compound is primarily obtained through extraction and isolation from the bracken fern rhizome .
Análisis De Reacciones Químicas
Types of Reactions: Pteroside Z undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Pteroside Z is used as a model compound to study the behavior of glycosides and sesquiterpenoids under different chemical reactions .
Biology: Biologically, this compound has been investigated for its potential anti-diabetic properties. studies have shown that it is inactive at certain concentrations in intestinal glucose uptake assays .
Medicine: While this compound has not yet found a direct application in medicine, its structural analogs are being explored for their potential therapeutic benefits .
Industry: In the industrial sector, this compound and its derivatives are being studied for their potential use in developing new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of Pteroside Z involves its interaction with specific molecular targets and pathways. Although detailed studies are limited, it is believed that this compound may exert its effects through modulation of glucose transporters and other related pathways .
Comparación Con Compuestos Similares
Similar Compounds: Pteroside Z is structurally similar to other pterosides such as Pteroside A, Pteroside B, and Pteroside K. These compounds share a common glycosidic structure but differ in their specific functional groups and stereochemistry .
Uniqueness: What sets this compound apart from its analogs is its unique combination of functional groups and its specific stereochemistry.
Propiedades
Número CAS |
35943-37-4 |
|---|---|
Fórmula molecular |
C21H30O7 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one |
InChI |
InChI=1S/C21H30O7/c1-10-7-12-8-21(3,4)19(26)15(12)11(2)13(10)5-6-27-20-18(25)17(24)16(23)14(9-22)28-20/h7,14,16-18,20,22-25H,5-6,8-9H2,1-4H3/t14-,16-,17+,18-,20-/m1/s1 |
Clave InChI |
QFXWNTWJLHHEKX-UVNCQSPWSA-N |
SMILES isomérico |
CC1=CC2=C(C(=C1CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)C(=O)C(C2)(C)C |
SMILES canónico |
CC1=CC2=C(C(=C1CCOC3C(C(C(C(O3)CO)O)O)O)C)C(=O)C(C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)

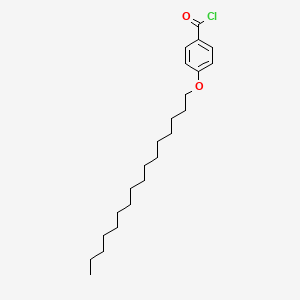
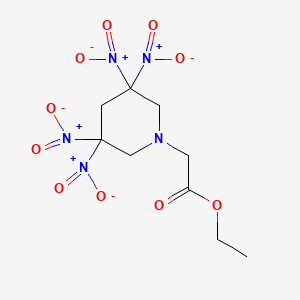

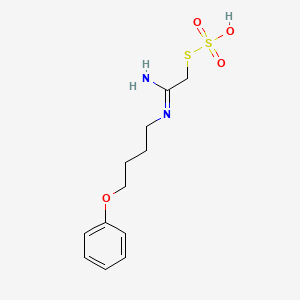
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
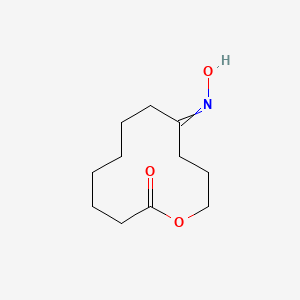


![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)
